REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].OC1C(O)=CC=CC=1C(NN)=O.CN([Si:28]([CH3:31])([CH3:30])[CH3:29])C(=O)C(F)(F)F>C(#N)C>[F:1][C:2]([F:7])([F:6])[C:3]([O:5][Si:28]([CH3:31])([CH3:30])[CH3:29])=[O:4] |f:0.1|
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Name
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(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt
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Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.OC1=C(C(=O)NN)C=CC=C1O
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Name
|
|
Quantity
|
13.5 g
|
Type
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reactant
|
Smiles
|
CN(C(C(F)(F)F)=O)[Si](C)(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
40 °C
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Type
|
CUSTOM
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Details
|
After stirring for one hour at 40° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O[Si](C)(C)C)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |